molecular formula C7H16O B13443446 (S)-2-Methylhexanol-d3

(S)-2-Methylhexanol-d3

Cat. No.: B13443446
M. Wt: 119.22 g/mol
InChI Key: LCFKURIJYIJNRU-HMQROFFESA-N
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Description

(S)-2-Methylhexanol-d3 is a deuterated alcohol, which means it contains deuterium, a stable isotope of hydrogen. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylhexanol-d3 typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. One common method is the reduction of (S)-2-Methylhexanone-d3 using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4). The reaction is usually carried out under an inert atmosphere to prevent the incorporation of regular hydrogen atoms.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylhexanol-d3 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to (S)-2-Methylhexanone-d3 using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield (S)-2-Methylhexane-d3.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum deuteride in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: (S)-2-Methylhexanone-d3

    Reduction: (S)-2-Methylhexane-d3

    Substitution: (S)-2-Methylhexyl chloride-d3

Scientific Research Applications

(S)-2-Methylhexanol-d3 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms in chemical reactions.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-Methylhexanol-d3 involves the incorporation of deuterium atoms into various molecular pathways. Deuterium has a higher mass than hydrogen, which can affect the rate of chemical reactions and the stability of certain molecular bonds. This property is exploited in studies to understand reaction kinetics and mechanisms.

Comparison with Similar Compounds

(S)-2-Methylhexanol-d3 is unique due to the presence of deuterium atoms, which distinguishes it from its non-deuterated counterpart, (S)-2-Methylhexanol. Similar compounds include:

    (S)-2-Methylhexanol: The non-deuterated version, which lacks the unique properties imparted by deuterium.

    ®-2-Methylhexanol-d3: The enantiomer of this compound, which has a different spatial arrangement of atoms.

    (S)-2-Methylhexanone-d3: The oxidized form of this compound.

The presence of deuterium in this compound makes it particularly valuable in research applications where isotopic labeling is required.

Properties

Molecular Formula

C7H16O

Molecular Weight

119.22 g/mol

IUPAC Name

(2S)-2-(trideuteriomethyl)hexan-1-ol

InChI

InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3

InChI Key

LCFKURIJYIJNRU-HMQROFFESA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)CO

Canonical SMILES

CCCCC(C)CO

Origin of Product

United States

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